molecular formula C19H15F3N2O3 B2410381 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide CAS No. 1396884-06-2

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2410381
CAS No.: 1396884-06-2
M. Wt: 376.335
InChI Key: ZYHKIHTYDCYBJI-UHFFFAOYSA-N
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Description

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a 1,2-oxazole (isoxazole) core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure incorporates a trifluoromethyl group, a moiety frequently utilized to fine-tune the physicochemical properties, metabolic stability, and binding affinity of lead compounds . Isoxazole derivatives are investigated for their potential as therapeutic agents and as chemical probes to study biological pathways . For instance, some isoxazole carboxamides are established as immunomodulating drugs , while other derivatives are explored for their antibacterial properties . Similarly, compounds containing the trifluoromethyl group are the subject of research for a range of disorders, including inflammatory diseases, pain, and metabolic syndromes . The specific mechanism of action and research applications for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-17(25)15-11-16(27-24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHKIHTYDCYBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl iodide.

    Formation of the carboxamide group: This step usually involves the reaction of the oxazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and phenyl groups could enhance its binding affinity and specificity. The oxazole ring might interact with active sites in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and reported biological activities.

Structural Analogues of 1,2-Oxazole-3-Carboxamides

2.1.1 Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide)
  • Molecular Formula : C₃₁H₃₄N₄O₅
  • Key Substituents : Dihydroxyphenyl, morpholinylmethyl, ethylamide.
  • Activity : Potent HSP90 inhibitor; suppresses HIV-1 replication in preclinical models .
  • Comparison: Luminespib’s dihydroxyphenyl and morpholinyl groups enhance solubility and target engagement compared to the target compound’s trifluoro-hydroxy-phenylpropyl group.
2.1.2 5-Phenyl-N-(3-pyridinyl)-1,2-oxazole-3-carboxamide
  • Molecular Formula : C₁₅H₁₁N₃O₂
  • Key Substituents : Pyridinylamide.
  • Activity: Not explicitly reported, but pyridinyl groups often improve solubility and facilitate π-π stacking in drug-receptor interactions.
  • Comparison : The pyridinyl substituent introduces a basic nitrogen, which could enhance aqueous solubility relative to the target compound’s trifluorinated hydrophobic chain. However, the lack of fluorination may reduce metabolic stability .
2.1.3 5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Key Substituents: Furan-2-yl, methyl(phenyl)aminopropyl.
  • Activity: Not reported, but furan rings can confer rigidity and influence bioavailability.
  • Comparison: The furan substituent may increase electron-richness at the oxazole core, altering electronic properties compared to the target compound’s phenyl group.

Fluorinated Analogs in Agrochemicals

2.2.1 Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Molecular Formula: C₁₇H₁₆F₃NO₂
  • Key Substituents : Trifluoromethylbenzamide, isopropoxyphenyl.
  • Activity : Fungicide targeting succinate dehydrogenase.
  • Comparison : The trifluoromethyl group in flutolanil enhances resistance to enzymatic degradation, a feature shared with the target compound. However, flutolanil’s benzamide core differs from the oxazole scaffold, which may limit cross-activity in biomedical applications .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Source
Target Compound C₂₄H₂₀F₃N₂O₃ 450.43 Trifluoro-hydroxy-phenylpropyl, phenyl-oxazole Inferred HSP90 inhibition
Luminespib C₃₁H₃₄N₄O₅ 566.62 Dihydroxyphenyl, morpholinylmethyl HSP90 inhibitor
5-Phenyl-N-(3-pyridinyl)-1,2-oxazole-3-carboxamide C₁₅H₁₁N₃O₂ 265.27 Pyridinylamide Not reported
Flutolanil C₁₇H₁₆F₃NO₂ 347.31 Trifluoromethylbenzamide Fungicide

Key Findings and Implications

Fluorination Impact : The trifluoromethyl group in the target compound and flutolanil enhances metabolic stability and hydrophobic interactions, critical for prolonged biological activity.

Heterocyclic Variations : Pyridinyl () and furanyl () substituents modulate electronic properties and solubility, suggesting tunability for specific applications.

Biological Activity

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H15F3N2O3
Molecular Weight 376.3 g/mol
CAS Number 1396884-06-2

Anesthetic Properties

Research indicates that analogs of the compound exhibit significant anesthetic activity. For instance, a related compound, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, was found to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamics at therapeutic doses. This suggests that compounds with similar structures may possess comparable anesthetic effects .

Anticonvulsant Activity

The same analog demonstrated potent anticonvulsant properties in various models, including maximal electroshock (MES) and subcutaneous metrazol (scMET) tests. The therapeutic index for MES activity was reported to be around 10, indicating a favorable safety profile . This points to the potential of the oxazole derivative in treating seizure disorders.

The mechanism of action for these compounds is not fully elucidated; however, preliminary studies suggest that they may enhance GABA(A) receptor activity. Liposomal partitioning studies using fluorine NMR showed that the aromatic regions of these compounds could partition into lipid bilayers, correlating with their anesthetic properties .

Case Studies and Research Findings

  • Study on Anesthetic Activity : A study published in 2003 evaluated several analogs of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide for their ability to reduce MAC values. The findings indicated that some compounds significantly lowered MAC without adverse cardiovascular effects .
  • Anticonvulsant Evaluation : Another research effort focused on the anticonvulsant effects of these compounds in animal models. The results showed that certain derivatives provided effective seizure control with minimal side effects on heart rate or blood pressure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including oxazole ring formation and subsequent coupling with the trifluoro-hydroxypropylphenyl moiety. Key steps include:

  • Oxazole precursor synthesis : Cyclocondensation of appropriate nitriles and hydroxylamine derivatives under reflux conditions (e.g., ethanol or DMF as solvents at 80–100°C) .
  • Amide coupling : Use of coupling agents like EDCI or DCC to link the oxazole-carboxylic acid to the trifluoro-hydroxypropylphenyl amine. Microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 30–60 minutes at 100–120°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMSO/water mixtures) are critical for isolating high-purity product .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Verify the presence of aromatic protons (δ 7.2–8.1 ppm for phenyl groups), the hydroxypropyl group (broad singlet at δ 4.5–5.5 ppm for -OH), and trifluoromethyl protons (split signals due to coupling with fluorine) .
  • 13C NMR : Confirm carbonyl carbons (δ 160–170 ppm for amide and oxazole carboxamide) and CF3 groups (quartet at δ 120–125 ppm, J = 280–300 Hz) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign spatial proximities, particularly for stereochemical confirmation of the hydroxypropyl group .

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is typically required for biological assays .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns consistent with fluorine atoms .
  • Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the trifluoro-hydroxypropylphenyl moiety?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/ethanol). Use SHELXL for refinement to determine bond angles, torsional strain, and absolute configuration. The hydroxy group’s position and CF3 spatial orientation can be unambiguously assigned .
  • Twinned Data Handling : For challenging crystals, SHELXD and SHELXE can resolve twinning by applying pseudo-merohedral correction algorithms .

Q. What strategies address conflicting bioactivity data across different assay conditions?

  • Methodological Answer :

  • Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC50 curves, 72-hour incubations) .
  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers; DMSO concentrations >1% may artifactually inhibit targets .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to rule out rapid degradation as a cause of inconsistent results .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Model the compound into active sites of putative targets (e.g., kinases or GPCRs). Prioritize poses with hydrogen bonds to the oxazole carbonyl and hydrophobic interactions with the trifluorophenyl group .
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to assess residence time and conformational flexibility of the hydroxypropyl chain .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF3) with activity data to guide structural optimizations .

Q. What experimental designs mitigate synthetic byproducts from competing reaction pathways?

  • Methodological Answer :

  • Reaction Monitoring (TLC/LC-MS) : Track intermediates in real-time to identify side reactions (e.g., oxazole ring opening under acidic conditions) .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during amide coupling reduce epimerization of the hydroxypropyl stereocenter .
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) during harsh reactions, followed by deprotection with TBAF .

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